molecular formula C14H17N3O3S B2562132 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049530-82-6

4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2562132
CAS RN: 1049530-82-6
M. Wt: 307.37
InChI Key: VIQGINJFXFDFOC-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as EPYS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research has demonstrated the utility of sulfonamide derivatives, including compounds structurally related to 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, in the synthesis of complex heterocyclic structures. These compounds serve as key intermediates in the development of a wide range of heterocyclic compounds with potential biological and pharmaceutical applications (Sarvaiya, Gulati, & Patel, 2019; Kausar et al., 2019).

Antimicrobial Activity

Studies have shown that derivatives of sulfonamides, including those related to the queried compound, possess significant antimicrobial properties. These compounds have been evaluated against various bacteria and fungi, showing promising activity, which suggests their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition and Anticancer Activity

Research into sulfonamide derivatives has also highlighted their potential in enzyme inhibition and anticancer activity. For instance, novel pyridazinone derivatives bearing the benzenesulfonamide moiety have demonstrated remarkable activity against various cancer cell lines, including leukemia and lung cancer, suggesting these compounds could serve as lead compounds for developing new anticancer agents (Rathish et al., 2012).

Molecular Docking and QSAR Studies

Further investigations into sulfonamide derivatives have included molecular docking and quantitative structure-activity relationship (QSAR) studies to understand their interactions with biological targets. These studies provide insights into the binding modes and potential therapeutic applications of these compounds, particularly in the context of anticancer and enzyme inhibitory activities (Tomorowicz et al., 2020).

properties

IUPAC Name

4-ethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-12-5-7-13(8-6-12)21(19,20)16-10-11-17-14(18)4-3-9-15-17/h3-9,16H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQGINJFXFDFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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